1-Furfurylpyrrole

Catalog No.
S748977
CAS No.
1438-94-4
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Furfurylpyrrole

CAS Number

1438-94-4

Product Name

1-Furfurylpyrrole

IUPAC Name

1-(furan-2-ylmethyl)pyrrole

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2

InChI Key

BTBFUBUCCJKJOZ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CC2=CC=CO2

solubility

Soluble (in ethanol)

Canonical SMILES

C1=CN(C=C1)CC2=CC=CO2

The exact mass of the compound 1-Furfurylpyrrole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Furfurylpyrrole (CAS 1438-94-4), also known as N-furfurylpyrrole, is a specialized bifunctional heterocyclic compound featuring a pyrrole ring linked to a furan ring via a methylene bridge. In industrial and academic procurement, it is primarily sourced as a specialized monomer for advanced conducting polymers, a precursor for electrochromic copolymers (such as with EDOT), and a versatile building block in organic synthesis. Additionally, while it possesses a potent roasted, coffee-like aroma profile naturally found in Maillard reactions, its specific regulatory status dictates its use primarily in non-food fragrances, analytical reference standards, and materials science rather than direct food flavoring [1]. Its dual-ring structure provides distinct electronic decoupling and steric properties that cannot be achieved with simple mono-heterocycles.

Attempting to substitute 1-Furfurylpyrrole with simpler analogs like N-methylpyrrole or 1-benzylpyrrole fundamentally alters downstream material properties and synthetic pathways. In electropolymerization, the pendant furan ring of 1-furfurylpyrrole introduces specific oxygen-coordination sites and steric bulk that modify the polymer's bandgap, solubility, and electrochromic contrast—features absent in rigid, unsubstituted polypyrrole films [1]. In organic synthesis, the furan moiety acts as a latent diene for cycloadditions, a reactivity profile completely lacking in the inert phenyl ring of 1-benzylpyrrole. Furthermore, for fragrance and sensory buyers, substituting 1-furfurylpyrrole with other roasted-note compounds like furfuryl mercaptan ignores critical regulatory delisting parameters specific to the US market, potentially leading to severe compliance failures in consumer formulations [2].

Electrochemical Behavior: Modulating Polymer Bandgap and Processability

When utilized as a monomer for conducting films, N-substituted pyrroles exhibit distinct oxidation behaviors compared to their unsubstituted counterparts. 1-Furfurylpyrrole requires a slightly higher anodic potential for electropolymerization than unsubstituted pyrrole due to the steric bulk of the furfuryl group, which forces a calculated twist in the polymer backbone. This steric effect increases the solubility of the resulting poly(N-furfurylpyrrole) in organic solvents and alters its optoelectronic properties. When copolymerized with 3,4-ethylenedioxythiophene (EDOT), the incorporation of the N-furfuryl moiety significantly enhances the electrochromic contrast and switching stability of the film compared to pure poly(N-methylpyrrole) baselines [1].

Evidence DimensionElectropolymerization behavior and film processability
Target Compound DataSterically twisted backbone yielding soluble, electrochromic active copolymers
Comparator Or BaselineUnsubstituted pyrrole (yields rigid, highly insoluble films)
Quantified DifferenceSignificant increase in organic solvent processability and tunable optoelectronic contrast
ConditionsElectrochemical polymerization in organic electrolytes

Buyers developing smart windows or processable conductive inks must select this monomer to achieve the required solubility and electrochromic performance.

Regulatory Status: Critical US FDA Compliance Distinctions

For buyers in the sensory, flavor, and fragrance sectors, the regulatory status of 1-Furfurylpyrrole is a strict procurement filter. In 2018, the US FDA delisted 1-furfurylpyrrole (along with six other synthetic flavoring substances) from its approved food additive list under the Delaney Clause, despite its historical use in mimicking roasted coffee and vegetable notes [1]. Consequently, while comparators like 2-acetylpyrrole or furfuryl mercaptan may retain GRAS status for specific food applications, 1-furfurylpyrrole must be strictly segregated for use in non-food fragrances, industrial odor masking, or as an analytical standard.

Evidence DimensionUS FDA direct food additive approval status
Target Compound DataProhibited for direct synthetic food flavor use in the US (Delisted)
Comparator Or BaselineFurfuryl mercaptan (Permitted / GRAS for specific food uses)
Quantified DifferenceBinary regulatory divergence (Prohibited vs. Permitted for food)
ConditionsUS FDA regulatory framework (21 CFR) and FEMA GRAS guidelines

Procurement teams must block the purchase of this compound for US food/beverage formulations to avoid illegal adulteration, redirecting it exclusively to industrial or fragrance applications.

Bifunctional Reactivity: Furan-Mediated Cycloadditions

As a synthetic intermediate, 1-Furfurylpyrrole offers a unique dual-reactivity profile that distinguishes it from simpler N-protected pyrroles. The molecule contains an electron-rich pyrrole ring susceptible to electrophilic aromatic substitution, alongside a furan ring that can participate as a diene in Diels-Alder cycloadditions [1]. When compared to 1-benzylpyrrole, which features an inert phenyl ring, 1-furfurylpyrrole allows chemists to selectively functionalize or ring-open the furan moiety post-pyrrole modification. This effectively reduces the number of synthetic steps required to build complex bridged or polycyclic scaffolds.

Evidence DimensionAvailable reactive sites for cycloaddition
Target Compound DataFuran ring acts as an active diene for cycloadditions
Comparator Or Baseline1-Benzylpyrrole (Phenyl ring is inert to standard cycloadditions)
Quantified DifferenceEnables multi-component Diels-Alder reactions at the pendant group
ConditionsStandard organic synthesis conditions (e.g., reaction with dienophiles)

Reduces step-count and reagent costs for pharmaceutical manufacturers synthesizing complex polycyclic libraries.

Electrochromic Device Manufacturing

Used as a comonomer (often with EDOT) to produce conducting polymer films with tunable color states, improved organic solubility, and specific optoelectronic contrasts for smart windows and displays [1].

Non-Food Fragrance Formulation

Procured by fragrance houses to impart earthy, green, and roasted coffee notes to industrial products, candles, and cosmetics, strictly adhering to non-food regulatory boundaries established by the FDA [2].

Advanced Pharmaceutical Intermediates

Utilized by medicinal chemists as a bifunctional building block, leveraging the furan ring for Diels-Alder cycloadditions to construct complex, multi-cyclic drug scaffolds in fewer synthetic steps compared to standard N-alkylpyrroles [3].

Analytical Reference Standards

Employed in food science and agricultural laboratories as a highly pure GC-MS reference standard to quantify Maillard reaction products and roasting profiles in coffee, chicory, and extruded plant proteins [2].

Physical Description

Liquid
Colourless to yellow liquid; Vegetable, earthy-green aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Boiling Point

77.00 to 79.00 °C. @ 1.00 mm Hg

Heavy Atom Count

11

Density

1.078-1.084

UNII

15HF30X204

GHS Hazard Statements

Aggregated GHS information provided by 1591 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1438-94-4

Wikipedia

1-furfurylpyrrole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1H-Pyrrole, 1-(2-furanylmethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types